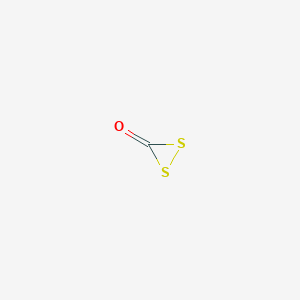
Dithiiran-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dithiiran-3-one is a sulfur-containing heterocyclic compound characterized by a three-membered ring structure with two sulfur atoms and one carbonyl group. This unique structure imparts distinct chemical properties, making it an interesting subject of study in organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: Dithiiran-3-one can be synthesized through various methods, including the reaction of carbonyl compounds with dithiols in the presence of a catalyst. One common approach involves the use of 1,2-ethanedithiol or 1,3-propanedithiol with carbonyl compounds under acidic or basic conditions . The reaction typically requires a Brönsted or Lewis acid catalyst to facilitate the formation of the dithiirane ring.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions: Dithiiran-3-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it to thiols or thioethers.
Substitution: Nucleophilic substitution reactions can replace one of the sulfur atoms with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Substitution: Nucleophiles like organolithium or Grignard reagents are used under controlled conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and thioethers.
Substitution: Various substituted dithiiranes depending on the nucleophile used.
Scientific Research Applications
Dithiiran-3-one has found applications in various fields of scientific research:
Chemistry: It serves as a building block for synthesizing more complex sulfur-containing compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Industry: It is used in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Dithiiran-3-one involves its interaction with molecular targets through its reactive sulfur atoms and carbonyl group. These interactions can lead to the formation of covalent bonds with biological molecules, affecting their function. The exact pathways and molecular targets are still under investigation, but its reactivity with nucleophiles and electrophiles is a key aspect of its action .
Comparison with Similar Compounds
1,3-Dithiolane: Similar in structure but with a five-membered ring.
1,3-Dithiane: Another sulfur-containing heterocycle with a six-membered ring.
Uniqueness: Dithiiran-3-one’s three-membered ring structure makes it more strained and reactive compared to its larger counterparts
Properties
CAS No. |
81202-16-6 |
|---|---|
Molecular Formula |
COS2 |
Molecular Weight |
92.14 g/mol |
IUPAC Name |
dithiiran-3-one |
InChI |
InChI=1S/COS2/c2-1-3-4-1 |
InChI Key |
OCHIDBMJEFPMFG-UHFFFAOYSA-N |
Canonical SMILES |
C1(=O)SS1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















